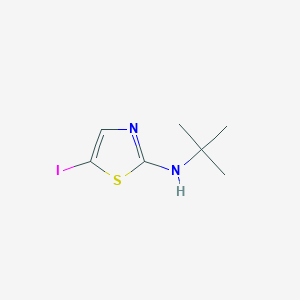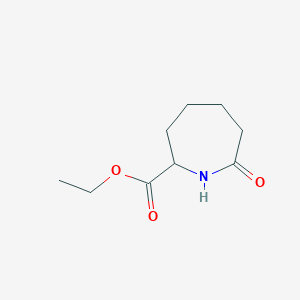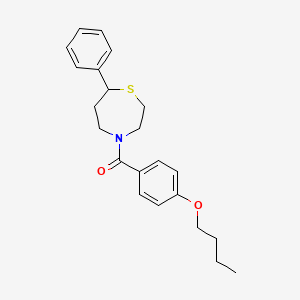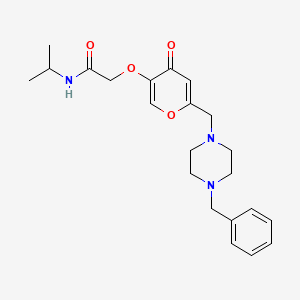
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate is a chemical compound with the CAS Number: 213475-74-2 . It has a molecular weight of 189.26 . The IUPAC name for this compound is tert-butyl 2-amino-1-(aminomethyl)ethylcarbamate . It is typically available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 189.26 .Applications De Recherche Scientifique
1. Structural Studies and Molecular Interactions
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate is involved in isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, displaying simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017). Additionally, carbamate derivatives, including tert-butyl variants, exhibit an interplay of strong and weak hydrogen bonds, contributing to three-dimensional molecular architecture in crystals (Das et al., 2016).
2. Photocatalytic Applications
Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a tert-butyl carbamate derivative, is utilized in photocatalysis for the amination of o-hydroxyarylenaminones, leading to the formation of 3-aminochromones. This approach offers mild conditions for complex molecular assembly (Wang et al., 2022).
3. Reactivity and Chemical Transformations
The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, shows rapid reactions with atmospheric carbon dioxide forming zwitterionic ammonium carbamate salts. It also forms hydroxyalkyl-substituted imidazolinium salts (Evans et al., 2019).
4. Synthesis of Natural Product Intermediates
Tert-butyl carbamates are used in synthesizing intermediates of natural products like jaspine B, which has cytotoxic activity against human carcinoma cell lines. This synthesis involves multiple steps such as esterification and Corey-Fuchs reaction (Tang et al., 2014).
5. Enantioselective Synthesis
Enantioselective synthesis of tert-butyl carbamate derivatives is significant in producing novel protease inhibitors. This process involves asymmetric syn- and anti-aldol reactions to set stereogenic centers (Ghosh et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
It’s known that the compound can react rapidly with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt . This suggests that it may interact with its targets through carbamate formation, but further studies are required to confirm this and to understand any resulting changes.
Propriétés
IUPAC Name |
tert-butyl N-(1,3-diaminopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,9-10H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCXTFAZMDAIIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213475-74-2 |
Source


|
| Record name | tert-butyl N-(1,3-diaminopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2376183.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2376184.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2376191.png)
![3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2376193.png)
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2376195.png)



![5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2376200.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376201.png)

![(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2376203.png)
